molecular formula C19H20N6O2 B6088774 N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B6088774
M. Wt: 364.4 g/mol
InChI Key: FNAFZZYVKVLZKL-UHFFFAOYSA-N
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Description

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique arrangement of heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and oxazole intermediates, followed by their coupling with the pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-12-8-15(27-23-12)11-24(3)19(26)17-9-14(21-22-17)10-25-13(2)20-16-6-4-5-7-18(16)25/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAFZZYVKVLZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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